

An In-Depth Technical Guide to 3-Iodobiphenyl: Synthesis, Reactivity, and Applications

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Compound of Interest

Compound Name: **3-IODOBIPHENYL**

Cat. No.: **B1663909**

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Introduction: The Strategic Importance of 3-Iodobiphenyl in Modern Organic Synthesis

In the landscape of fine chemical manufacturing and drug discovery, the strategic selection of building blocks is paramount. **3-Iodobiphenyl** (CAS No. 20442-79-9) emerges as a pivotal intermediate, valued not merely as a structural component but as a highly versatile and reactive scaffold for constructing complex molecular architectures. Its utility is primarily anchored in the unique reactivity of the carbon-iodine bond, which serves as a highly efficient "handle" for sophisticated chemical transformations. This guide provides an in-depth exploration of **3-iodobiphenyl**, from its fundamental properties to its critical role in advanced synthetic applications, offering field-proven insights for researchers and development professionals. This document is intended for research use only, not for human or veterinary use.^[1]

Core Identification and Physicochemical Profile

Precise identification is the bedrock of chemical synthesis. **3-Iodobiphenyl** is unambiguously identified by its CAS Registry Number.

Key Identifiers:

- CAS Number: 20442-79-9^{[2][3][4][5]}
- IUPAC Name: 1,1'-Biphenyl, 3-iodo-[¹][²]

- Synonyms: m-Iodobiphenyl, 3-Biphenyl iodide, 1-Iodo-3-phenylbenzene[3]
- EC Number: 243-826-9[3]
- Molecular Formula: C₁₂H₉I[2][3][6][7]

The physical and chemical properties of a reagent dictate its handling, storage, and behavior in reactions. The following table summarizes the key physicochemical data for **3-iodobiphenyl**.

Property	Value	Source(s)
Molecular Weight	280.10 g/mol	[3][4]
Exact Mass	279.9749 Da	[2]
Appearance	Liquid	[2]
Melting Point	26.5 °C	[3][4]
Boiling Point	149-152 °C @ 1 Torr; 114-115 °C @ 0.1 Torr	[3][4]
Purity	>97%	[2]
Solubility	Soluble in common organic solvents.	

Synthesis Protocol: The Sandmeyer-Type Reaction of 3-Aminobiphenyl

A reliable and scalable synthesis of **3-iodobiphenyl** is achieved through a well-established Sandmeyer-type reaction, starting from the readily available 3-aminobiphenyl. The causality behind this choice lies in the efficiency of converting an amino group into a versatile iodo group via a diazonium salt intermediate.

Experimental Workflow: From Amine to Iodide

The following protocol details the synthesis, emphasizing the critical control points that ensure a high-yield, high-purity outcome.

Step 1: Diazotization of 3-Aminobiphenyl

- To a 10-liter reactor, add 775 ml of concentrated hydrochloric acid, followed by 775 ml of water and 775 g of ice.
- Suspend 125 g (0.740 mol) of 3-aminobiphenyl in the acidic solution.
- Maintain the reaction temperature below 0°C. This is critical to prevent the premature decomposition of the unstable diazonium salt.
- Slowly add, over 30 minutes, an aqueous solution of 56.3 g (0.816 mol) of sodium nitrite. The slow addition and rigorous temperature control are paramount for safety and yield.
- Continue stirring at this temperature for 50 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination

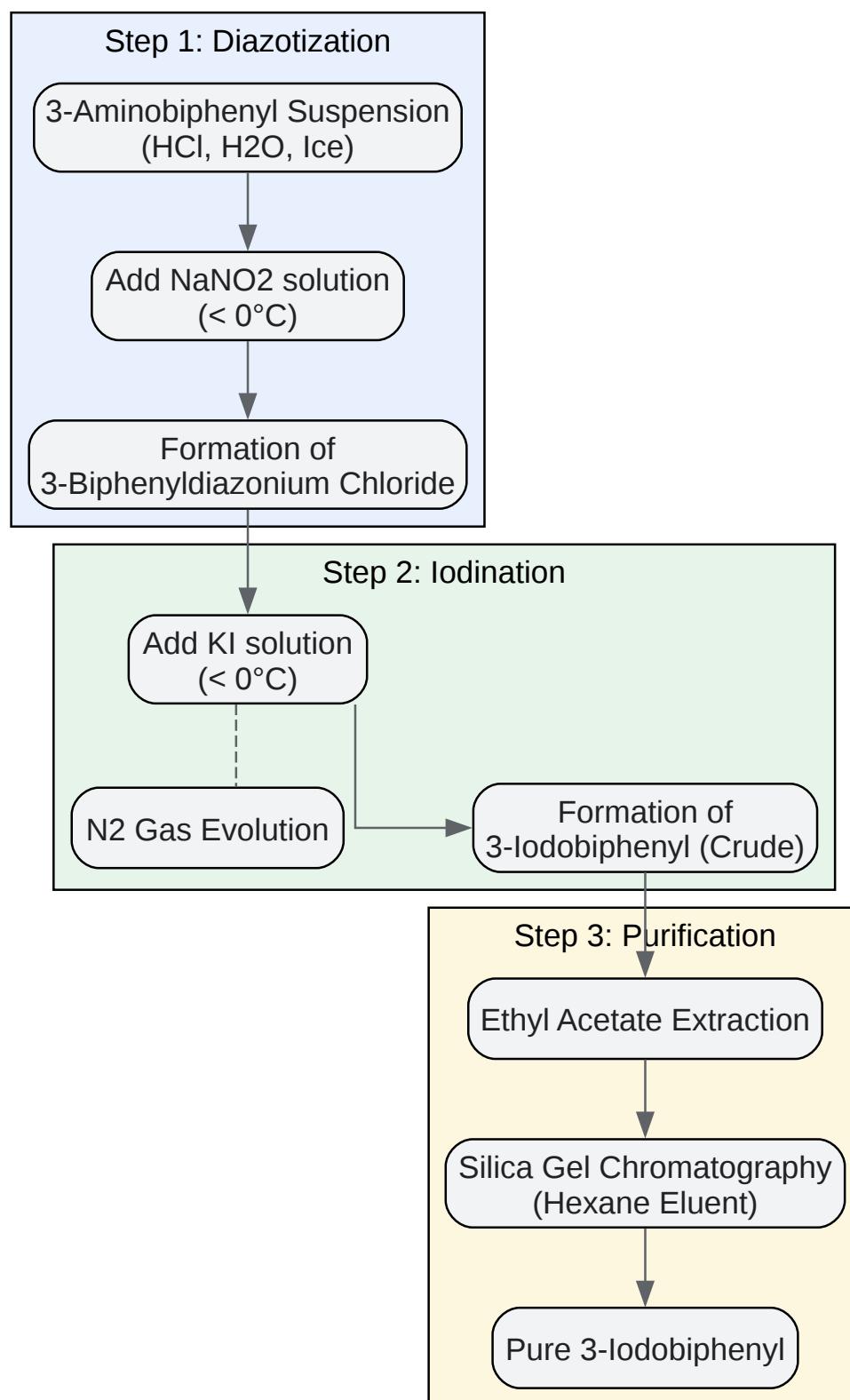
- While maintaining the temperature below 0°C, slowly add an aqueous solution of 185 g (1.12 mol) of potassium iodide over 1 hour. The iodide ion acts as the nucleophile, displacing the dinitrogen gas.
- After the addition is complete, continue stirring at <0°C for 1 hour.
- Allow the reaction to warm to room temperature and stir for an additional 2 hours to ensure the reaction goes to completion.

Step 3: Workup and Purification

- Extract the reaction mixture with ethyl acetate.
- Wash the organic layer with water to remove inorganic salts.
- Dry the organic layer over magnesium sulfate.
- Remove the solvent by distillation to obtain the crude product.

- Purify the crude product by silica gel column chromatography using hexane as the eluent to yield pure **3-iodobiphenyl**. A yield of approximately 71.7% can be expected for a two-batch combination.[5]

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **3-Iodobiphenyl**.

Reactivity and Strategic Applications in Cross-Coupling Reactions

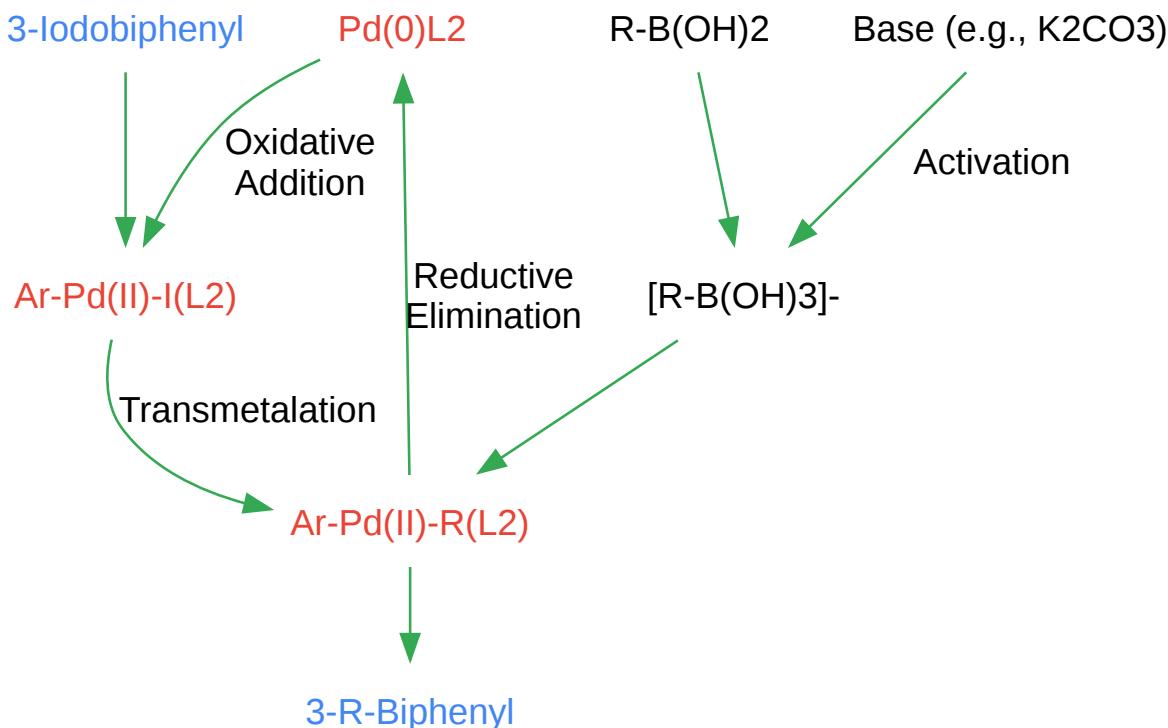
The iodine substituent makes **3-iodobiphenyl** a highly reactive substrate for palladium-catalyzed cross-coupling reactions.^[2] This reactivity stems from the relatively weak carbon-iodine bond, which readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The C-I bond is significantly more reactive than corresponding C-Br or C-Cl bonds, often allowing for milder reaction conditions and higher yields.

The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a powerful method for forming carbon-carbon bonds.^[8] **3-Iodobiphenyl** is an excellent substrate for coupling with various boronic acids or esters to create more complex, substituted biphenyls and polyaromatic systems.

Mechanism Insight: The reaction is initiated by the oxidative addition of **3-iodobiphenyl** to a Pd(0) complex. A crucial step is the activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex. This complex then undergoes transmetalation with the Pd(II) intermediate, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Catalytic Cycle of the Suzuki-Miyaura Reaction



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Heck Reaction: Alkenylation of the Biphenyl Core

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.^[6] Using **3-iodobiphenyl**, researchers can introduce vinyl groups onto the biphenyl scaffold, a common strategy in the synthesis of polymers and electronic materials.

Causality in Application:

- Materials Science: **3-iodobiphenyl** serves as a fundamental building block for creating extended π -conjugated systems. These systems are essential for developing organic semiconductors, OLED emitters, and electron-transport materials.^[2] The ability to functionalize the biphenyl core via the iodo position allows for precise tuning of the electronic properties (e.g., HOMO-LUMO gap) of the final materials.^[2]

- Pharmaceutical Intermediates: The biaryl motif is a common feature in many active pharmaceutical ingredients (APIs). Cross-coupling reactions with **3-iodobiphenyl** provide a direct and modular route to construct these complex molecular frameworks.[5]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of **3-iodobiphenyl** is crucial for laboratory safety.

Personal Protective Equipment (PPE):

- Eye Protection: Wear tightly fitting safety goggles with side-shields.
- Hand Protection: Handle with chemical-impermeable gloves inspected prior to use.
- Body Protection: Wear appropriate protective clothing.

Handling and Storage:

- Ventilation: Handle in a well-ventilated place, preferably a fume hood, to avoid inhalation of vapors.[1][9]
- Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][9] For long-term storage (months to years), a temperature of -20°C is recommended. For short-term storage (days to weeks), 0-4°C is suitable.[2] The compound should be protected from light.
- Incompatibilities: Keep away from strong oxidizing agents.

First Aid Measures:

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.
- Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[\[1\]](#)

Conclusion

3-Iodobiphenyl is more than a simple organohalide; it is a strategic enabler of chemical innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the high reactivity of its C-I bond in pivotal cross-coupling reactions make it an indispensable tool for scientists in drug development and materials science. A thorough understanding of its reactivity profile and handling requirements, as detailed in this guide, allows researchers to harness its full synthetic potential safely and effectively.

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